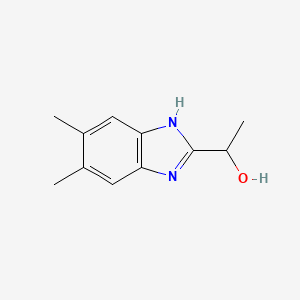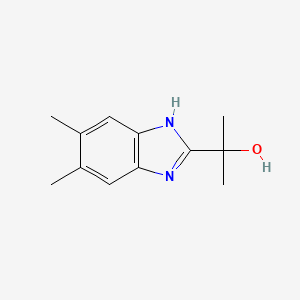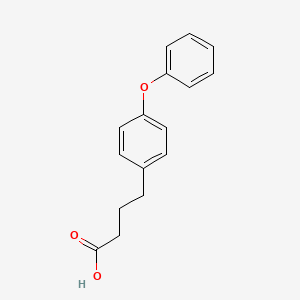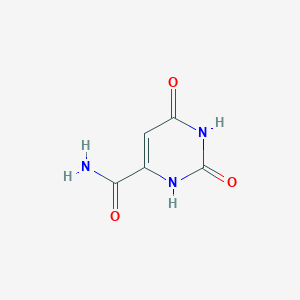![molecular formula C10H15ClN2O B1361684 N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 946714-48-3](/img/structure/B1361684.png)
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” is a specialty product used for proteomics research . It has a molecular formula of C10H15ClN2O and a molecular weight of 214.69 .
Molecular Structure Analysis
The molecular structure of “N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” is defined by its molecular formula, C10H15ClN2O . Detailed structural analysis would require more specific information such as crystallographic data or spectroscopic analysis.Physical And Chemical Properties Analysis
“N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine” has a molecular formula of C10H15ClN2O and a molecular weight of 214.69 . Further physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the retrieved sources.Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- Genêt et al. (1993) described an efficient synthesis method for similar compounds using palladium-catalyzed reactions, highlighting the compound's potential in chemical synthesis (Genêt et al., 1993).
- Jakše et al. (2004) explored the application of similar compounds in the synthesis of 3-heteroarylindoles, indicating their utility in creating complex organic structures (Jakše et al., 2004).
Application in Material Science :
- Gormanns and Ritter (1994) utilized a related compound in the synthesis of novel polymers, showing its relevance in the development of new polymeric materials (Gormanns & Ritter, 1994).
Potential in Agricultural Chemistry :
- Olszewska et al. (2009) characterized new derivatives of similar compounds for their potential use as pesticides (Olszewska et al., 2009).
Role in Medicinal Chemistry :
- Fuller (1968) investigated a similar compound as a monoamine oxidase inhibitor, highlighting its potential in pharmaceutical applications (Fuller, 1968).
- Mondal et al. (2005) studied dinuclear entities incorporating similar compounds, which could have implications in medicinal chemistry (Mondal et al., 2005).
- Xin-jian et al. (2006) synthesized novel derivatives with similar structures, indicating their use as plant growth regulators, which could have crossover applications in medicinal research (Xin-jian et al., 2006).
Neurological Research Applications :
- Shoghi-Jadid et al. (2002) utilized a derivative in positron emission tomography for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients (Shoghi-Jadid et al., 2002).
Crystallography and Molecular Structure Analysis :
- Hudson et al. (1987) conducted crystallographic and molecular mechanics calculations on similar compounds, important for understanding their interactions with biological molecules (Hudson et al., 1987).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[2-(dimethylamino)ethoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUJFXFCHUKLHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=C1Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649859 |
Source


|
| Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine | |
CAS RN |
946714-48-3 |
Source


|
| Record name | 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

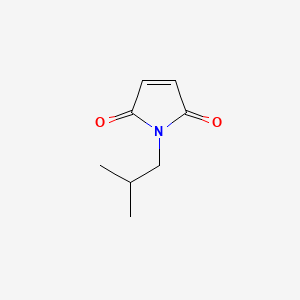
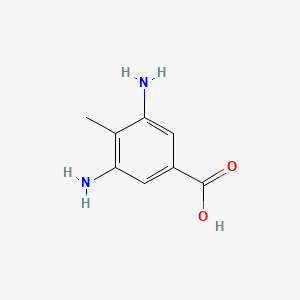
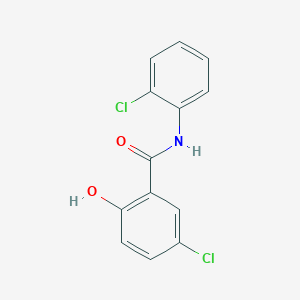
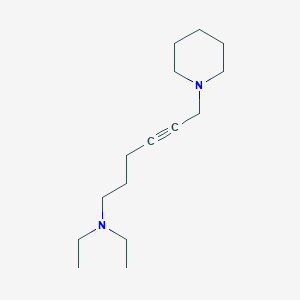
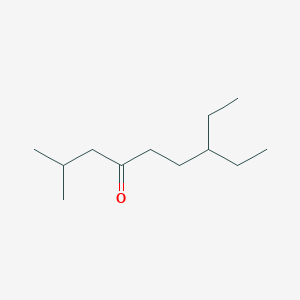
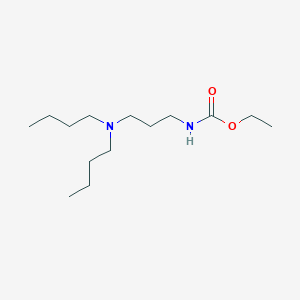
![Ethyl 2-[(4-methyl-2-oxo-2h-chromen-7-yl)oxy]acetate](/img/structure/B1361613.png)
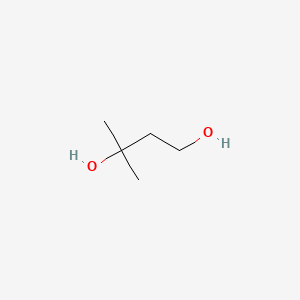
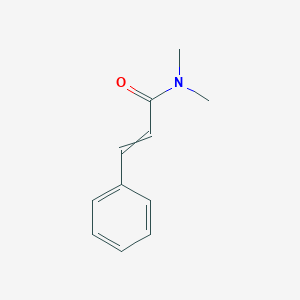
![[4-Chloro-2-(chloromethyl)phenoxy]acetic acid](/img/structure/B1361618.png)
